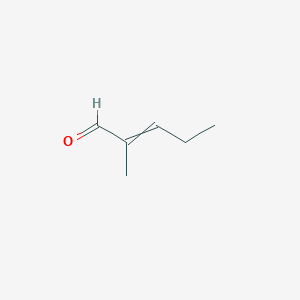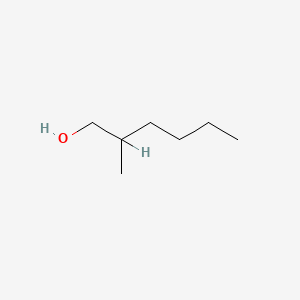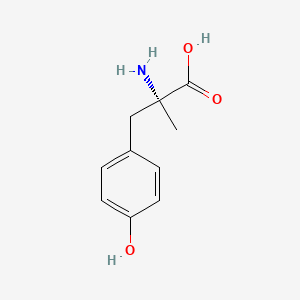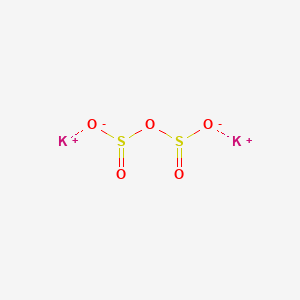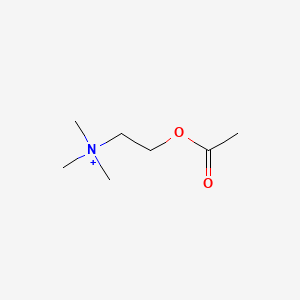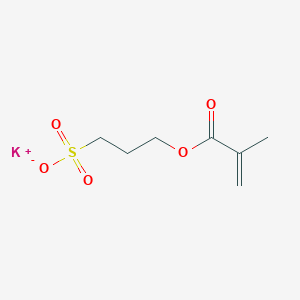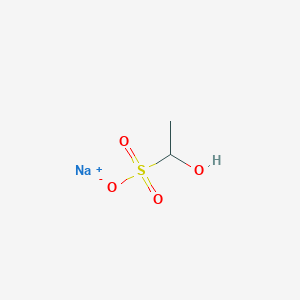
sodium;1-hydroxyethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sarcosine methyl ester hydrochloride . It is a derivative of sarcosine, which is a natural amino acid derivative found in muscles and other body tissues. Sarcosine methyl ester hydrochloride is commonly used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarcosine methyl ester hydrochloride can be synthesized through the esterification of sarcosine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Esterification: Sarcosine is reacted with methanol in the presence of hydrochloric acid to form sarcosine methyl ester.
Purification: The resulting ester is purified through recrystallization or distillation to obtain sarcosine methyl ester hydrochloride in its pure form.
Industrial Production Methods
In industrial settings, the production of sarcosine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of sarcosine and methanol are reacted in the presence of hydrochloric acid.
Continuous Purification: The ester is continuously purified using industrial-scale recrystallization or distillation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Sarcosine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form sarcosine and methanol.
Substitution: The methyl ester group can be substituted with other functional groups under appropriate conditions.
Reduction: The ester can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base solutions.
Substitution: Requires nucleophilic reagents such as amines or thiols.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Produces sarcosine and methanol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Reduction: Forms the corresponding alcohol.
Scientific Research Applications
Sarcosine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of sarcosine methyl ester hydrochloride involves its interaction with various molecular targets and pathways:
Metabolism: It is metabolized to sarcosine, which plays a role in the synthesis and degradation of glycine.
Enzyme Interaction: Sarcosine can act as a substrate or inhibitor for enzymes involved in amino acid metabolism.
Cellular Effects: It influences cellular processes such as protein synthesis and energy production.
Comparison with Similar Compounds
Sarcosine methyl ester hydrochloride can be compared with other similar compounds such as:
Glycine methyl ester hydrochloride: Similar in structure but derived from glycine instead of sarcosine.
Alanine methyl ester hydrochloride: Another amino acid ester with different properties and applications.
Proline methyl ester hydrochloride: A cyclic amino acid ester with unique structural features.
Uniqueness
Sarcosine methyl ester hydrochloride is unique due to its specific structure and properties, which make it suitable for various research applications. Its ability to undergo diverse chemical reactions and its role in amino acid metabolism distinguish it from other similar compounds.
Properties
IUPAC Name |
sodium;1-hydroxyethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S.Na/c1-2(3)7(4,5)6;/h2-3H,1H3,(H,4,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDZQGXAHZVGPL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

